molecular formula C18H23N3O3 B2572956 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide CAS No. 2034228-23-2

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2572956
CAS No.: 2034228-23-2
M. Wt: 329.4
InChI Key: XSINKHZFLQWYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydro-2H-pyran-2-yl group, a 1H-pyrazol-4-yl group, and an o-tolyloxy group attached to an acetamide group. The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity Research has shown the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, demonstrating the potential of such compounds in the development of antioxidant agents. The study of these coordination complexes not only sheds light on the chemical properties of these compounds but also their potential application in pharmaceuticals as antioxidants (Chkirate et al., 2019).

Crystal Structure Analysis Another area of application is in the synthesis and characterization of novel compounds, where crystal structures, Hirshfeld surface analysis, and computational studies provide insights into the molecular interactions and stability of these compounds. This research contributes to the fundamental understanding of molecular architecture and can inform the design of new materials and drugs (Sebhaoui et al., 2020).

Antimicrobial Activity Compounds related to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide have also been investigated for their antimicrobial properties. Studies have focused on synthesizing new pyrazole derivatives and exploring their potential as antimicrobial agents. This area of research is crucial for the development of new therapies to combat microbial resistance and infections (Abunada et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interesting properties of related 4H-pyran compounds , this compound could also be investigated for potential applications in various fields, such as medicine or materials science.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-14-6-2-3-8-17(14)24-13-18(22)20-15-10-19-21(11-15)12-16-7-4-5-9-23-16/h2-3,6,8,10-11,16H,4-5,7,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSINKHZFLQWYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.